CCX-777

Description

Propriétés

Formule moléculaire |

C31H43N7O3S |

|---|---|

Poids moléculaire |

593.8 g/mol |

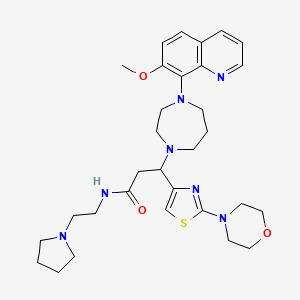

Nom IUPAC |

3-[4-(7-methoxyquinolin-8-yl)-1,4-diazepan-1-yl]-3-(2-morpholin-4-yl-1,3-thiazol-4-yl)-N-(2-pyrrolidin-1-ylethyl)propanamide |

InChI |

InChI=1S/C31H43N7O3S/c1-40-27-8-7-24-6-4-9-33-29(24)30(27)37-14-5-13-36(16-17-37)26(22-28(39)32-10-15-35-11-2-3-12-35)25-23-42-31(34-25)38-18-20-41-21-19-38/h4,6-9,23,26H,2-3,5,10-22H2,1H3,(H,32,39) |

Clé InChI |

PUPJAMOHYJWOKK-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C2=C(C=CC=N2)C=C1)N3CCCN(CC3)C(CC(=O)NCCN4CCCC4)C5=CSC(=N5)N6CCOCC6 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

CCX777; CCX-777; CCX 777; |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CCX-777

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial inquiries into the mechanism of action of CCX-777 may suggest its involvement with the leukotriene B4 receptor pathway. However, comprehensive pharmacological data robustly characterizes this compound as a partial agonist of the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7. This guide will first detail the established mechanism of action of this compound via ACKR3 and then, for clarity, provide an overview of the Leukotriene B4 signaling pathway to address the initial, albeit incorrect, hypothesis.

Part 1: The Core Mechanism of Action of this compound - Partial Agonism of ACKR3

This compound is a small molecule compound that functions as a partial agonist for the Atypical Chemokine Receptor 3 (ACKR3). Unlike canonical G protein-coupled receptors (GPCRs), ACKR3 exhibits a signaling bias, primarily functioning through the β-arrestin pathway rather than G-protein coupling in most cellular contexts.[1][2] this compound binds to the orthosteric ligand-binding pocket of ACKR3.[3]

ACKR3 Signaling Pathway

ACKR3 is recognized for its role as a scavenger receptor for chemokines, most notably CXCL12.[4][5] Upon ligand binding, including by this compound, ACKR3 recruits β-arrestin. This recruitment does not typically lead to G-protein mediated signaling cascades but instead initiates a distinct set of cellular events. The primary known functions of ACKR3 activation are:

-

Chemokine Scavenging: The recruitment of β-arrestin facilitates the internalization of the receptor-ligand complex. The ligand, such as CXCL12, is then targeted for lysosomal degradation, which allows ACKR3 to shape chemokine gradients in the extracellular environment.[4][5]

-

β-Arrestin-Mediated Signaling: β-arrestins can act as signal transducers themselves, potentially activating pathways such as the mitogen-activated protein kinase (MAPK) cascade.[1]

-

Modulation of other Receptors: ACKR3 can form heterodimers with other chemokine receptors, such as CXCR4, and modulate their signaling.[2]

The partial agonism of this compound means it elicits a submaximal recruitment of β-arrestin compared to the endogenous full agonist, CXCL12.

Quantitative Data: this compound Potency and Efficacy

The activity of this compound has been quantified using β-arrestin recruitment assays. The following table summarizes the key pharmacological parameters.

| Compound | Assay | Parameter | Value | Efficacy (vs. CXCL12) |

| This compound | BRET-based β-arrestin-2 Recruitment | EC50 | 33 ± 6 nM | 52 ± 7% |

| CXCL12 | BRET-based β-arrestin-2 Recruitment | EC50 | 8.5 ± 1.3 nM | 100% |

Data sourced from Gustavsson M, et al. Nat Commun. 2017.

Experimental Protocol: Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin Recruitment

This protocol outlines the methodology used to determine the potency and efficacy of compounds like this compound at the ACKR3 receptor.

Objective: To measure the ligand-induced recruitment of β-arrestin-2 to ACKR3 in live cells.

Principle: BRET is a proximity-based assay that measures protein-protein interactions. A donor molecule (e.g., Renilla luciferase, Rluc) and an acceptor molecule (e.g., Green Fluorescent Protein, GFP) are fused to the two proteins of interest (ACKR3 and β-arrestin-2, respectively). When the proteins interact upon ligand stimulation, the donor and acceptor come into close proximity (<10 nm). The luciferase enzyme, in the presence of its substrate (e.g., coelenterazine), emits light that excites the fluorescent protein, which in turn emits light at a different wavelength. The ratio of these two emissions is the BRET signal.[6]

Materials:

-

HEK293 cells

-

Expression vector for ACKR3 fused to a BRET donor (e.g., ACKR3-Rluc)

-

Expression vector for β-arrestin-2 fused to a BRET acceptor (e.g., β-arrestin-2-GFP)

-

Transient transfection reagent

-

Cell culture medium and supplements

-

Assay buffer (e.g., HBSS)

-

BRET substrate (e.g., Coelenterazine h)

-

Test compounds (e.g., this compound) and control agonist (e.g., CXCL12)

-

White, opaque 96-well microplates

-

A microplate reader capable of detecting dual-wavelength luminescence.

Methodology:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in appropriate medium until they reach 80-90% confluency.

-

Co-transfect the cells with the ACKR3-Rluc and β-arrestin-2-GFP expression plasmids using a suitable transfection reagent according to the manufacturer's protocol.[7]

-

Plate the transfected cells into white, opaque 96-well plates and culture for 24-48 hours to allow for protein expression.

-

-

Assay Performance:

-

Wash the cells with assay buffer.

-

Prepare serial dilutions of the test compound (this compound) and the reference agonist (CXCL12) in the assay buffer.

-

Add the diluted compounds to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

-

Add the BRET substrate to each well.

-

Immediately measure the luminescence at two wavelengths (e.g., ~475 nm for the donor and ~530 nm for the acceptor) using a BRET-capable plate reader.

-

-

Data Analysis:

-

Calculate the BRET ratio for each well: (Acceptor Emission) / (Donor Emission).

-

Normalize the data, for instance, by subtracting the BRET ratio of vehicle-treated cells.

-

Plot the normalized BRET ratio against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for each compound.

-

Part 2: Overview of the Leukotriene B4 (LTB4) Signaling Pathway

To provide a comprehensive resource, this section details the LTB4 signaling pathway, which was the subject of the initial query. It is important to reiterate that current evidence does not support the activity of this compound on this pathway.

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid and is a key player in inflammatory responses. It exerts its effects by binding to two GPCRs: the high-affinity LTB4 receptor 1 (BLT1) and the low-affinity LTB4 receptor 2 (BLT2).[8] The pro-inflammatory and chemoattractant effects of LTB4 are primarily mediated by BLT1.[9][10]

BLT1 Signaling Cascade

Upon binding of LTB4 to BLT1, the receptor couples to Gi and/or Gq proteins, leading to the activation of several downstream signaling cascades:

-

Calcium Mobilization: Activation of phospholipase C (PLC) leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, leading to a rapid increase in cytosolic Ca2+.

-

MAPK Activation: LTB4-BLT1 signaling activates members of the mitogen-activated protein kinase (MAPK) family, including ERK1/2, p38, and JNK.[8]

-

NF-κB Activation: The pathway can also lead to the activation of the transcription factor NF-κB.[8]

These signaling events culminate in various cellular responses, including chemotaxis, degranulation, and the production of pro-inflammatory cytokines and chemokines.[8][9]

Conclusion

References

- 1. Differential Involvement of ACKR3 C-Tail in β-Arrestin Recruitment, Trafficking and Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ACKR3 - Wikipedia [en.wikipedia.org]

- 3. Effects of Small Molecule Ligands on ACKR3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases [frontiersin.org]

- 5. Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Importance of the leukotriene B4-BLT1 and LTB4-BLT2 pathways in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of CCX-777 in β-Arrestin Signaling at the Atypical Chemokine Receptor ACKR3

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The atypical chemokine receptor 3 (ACKR3), also known as CXCR7, represents a paradigm of biased G protein-coupled receptor (GPCR) signaling. Unlike canonical GPCRs, ACKR3 does not activate heterotrimeric G proteins upon ligand binding. Instead, it exclusively engages the β-arrestin pathway, leading to receptor internalization, ligand scavenging, and activation of distinct signaling cascades. CCX-777 has been identified as a small molecule partial agonist that potently induces the recruitment of β-arrestin-2 to ACKR3. This guide provides a comprehensive technical overview of the role of this compound in ACKR3-mediated β-arrestin signaling, detailing the underlying pathways, quantitative pharmacological data, and the experimental methodologies used for its characterization.

Introduction to ACKR3 and Biased Signaling

The classical model of GPCR signaling involves ligand-induced conformational changes that promote coupling to G proteins, initiating second messenger cascades. A subsequent process of desensitization is mediated by GPCR kinases (GRKs) that phosphorylate the receptor's intracellular domains, creating a high-affinity binding site for β-arrestin proteins (β-arrestin-1 and β-arrestin-2). β-arrestin binding sterically hinders further G protein coupling and targets the receptor for internalization.

However, it is now established that β-arrestins are not merely agents of desensitization but are active signal transducers themselves, scaffolding various protein kinases, such as those in the mitogen-activated protein kinase (MAPK) cascade.[1] The concept of "biased agonism" describes the ability of certain ligands to stabilize receptor conformations that preferentially activate one pathway over another (e.g., G protein vs. β-arrestin).

ACKR3 is an intrinsically β-arrestin-biased receptor.[2][3][4] Upon binding its endogenous chemokine ligands, such as CXCL12, it robustly recruits β-arrestin without any measurable G protein activation.[2][5] This unique property makes ACKR3 a valuable target for studying β-arrestin-dependent signaling and a potential therapeutic target where selective activation of this pathway is desired. This compound is a synthetic small molecule that has been instrumental in probing the pharmacology of ACKR3.[6][7]

The ACKR3 β-Arrestin Signaling Pathway

The signaling pathway initiated by this compound at ACKR3 is distinct from classical GPCRs. It bypasses G protein involvement entirely and proceeds directly to β-arrestin-mediated events.

-

Ligand Binding: this compound binds to the orthosteric pocket of the ACKR3 transmembrane bundle.[7]

-

Receptor Conformation Change: This binding stabilizes an active conformation of the receptor.

-

GRK Phosphorylation: The activated receptor is phosphorylated on its C-terminal tail by G protein-coupled receptor kinases (GRKs), with GRK2, 3, and 5 being identified as interacting partners.[1]

-

β-Arrestin Recruitment: The phosphorylated C-tail serves as a docking site for cytosolic β-arrestin-2.[6]

-

Downstream Events: The ACKR3/β-arrestin complex initiates several downstream cellular processes:

-

Internalization & Scavenging: The complex is internalized into endosomes, effectively removing the ligand (a process known as scavenging) from the extracellular space.[1]

-

Signal Transduction: β-arrestin acts as a scaffold, potentially activating signaling pathways like AKT and ERK, although some ACKR3 functions have been shown to be β-arrestin-independent, highlighting the complexity of its signaling.[8]

-

Quantitative Pharmacology of this compound

This compound is characterized as a partial agonist for β-arrestin-2 recruitment at the ACKR3 receptor. Its potency (EC₅₀) and efficacy (Eₘₐₓ) have been quantified relative to the endogenous full agonist, CXCL12. It is important to note the variability in reported potency values across different studies, which may reflect different assay conditions or methodologies.

| Parameter | Reported Value (Gustavsson et al., 2017)[7] | Reported Value (McMahon et al., 2022)[9] | Ligand Type |

| EC₅₀ | 33 ± 6 nM | 0.95 nM | Partial Agonist |

| Efficacy (Eₘₐₓ) | 52 ± 7% (relative to CXCL12) | 75 ± 2% (relative to CXCL12) | Partial Agonist |

Experimental Protocols

The primary method for quantifying ligand-induced β-arrestin recruitment to ACKR3 is the Bioluminescence Resonance Energy Transfer (BRET) assay. This proximity-based assay measures the interaction between two proteins tagged with a luciferase (energy donor) and a fluorescent protein (energy acceptor).

Detailed Methodology: BRET Assay for β-Arrestin-2 Recruitment

This protocol is a representative synthesis based on methodologies described in the literature.[7][10][11]

Objective: To measure the dose-dependent recruitment of β-arrestin-2 to ACKR3 in response to this compound stimulation.

Materials:

-

Cell Line: Human Embryonic Kidney (HEK293) cells.

-

Expression Plasmids:

-

ACKR3 fused to a Renilla Luciferase variant (e.g., ACKR3-Rluc).

-

β-arrestin-2 fused to a Green Fluorescent Protein variant (e.g., β-arrestin-2-GFP).

-

-

Transfection Reagent: Polyethylenimine (PEI) or other suitable reagent.

-

Cell Culture: DMEM, 10% FBS, 1% Penicillin-Streptomycin.

-

Assay Plate: White, opaque, poly-D-lysine-coated 96-well plates.

-

Assay Buffer: PBS supplemented with 0.1% BSA.

-

Ligands: this compound, CXCL12 (positive control).

-

Substrate: Coelenterazine h.

-

Instrumentation: Plate reader capable of simultaneous dual-emission detection (e.g., for luminescence at ~480 nm and fluorescence at ~530 nm).

Procedure:

-

Cell Culture & Transfection:

-

Culture HEK293 cells in T75 flasks until they reach 70-80% confluency.

-

Co-transfect the cells with the ACKR3-Rluc and β-arrestin-2-GFP plasmids using a suitable transfection reagent according to the manufacturer's protocol. The ratio of plasmids should be optimized to ensure optimal BRET signal.

-

-

Cell Seeding:

-

24 hours post-transfection, detach cells using trypsin, neutralize, and resuspend in fresh culture medium.

-

Seed the transfected cells into a white, opaque 96-well plate at a density of approximately 30,000-50,000 cells per well.

-

Incubate for another 24 hours to allow for cell adherence and protein expression.

-

-

Ligand Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound and the CXCL12 positive control in assay buffer to create a range of concentrations (e.g., from 1 pM to 10 µM).

-

-

Assay Execution:

-

Carefully aspirate the culture medium from the wells.

-

Wash the cells once with 100 µL of assay buffer.

-

Add 90 µL of assay buffer to each well.

-

Add 10 µL of the prepared ligand dilutions to the appropriate wells. Include wells with buffer only as a negative control.

-

Incubate the plate at 37°C for 10-15 minutes.

-

-

Signal Detection:

-

Add the luciferase substrate Coelenterazine h to each well to a final concentration of 5 µM.

-

Immediately measure the luminescence signal at two wavelengths: the emission peak for the Rluc donor (~480 nm) and the emission peak for the GFP acceptor (~530 nm).

-

-

Data Analysis:

-

Calculate the BRET ratio for each well: (Emission at 530 nm) / (Emission at 480 nm).

-

Subtract the basal BRET ratio (from buffer-only wells) to get the net BRET signal.

-

Plot the net BRET signal as a function of the logarithm of ligand concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the EC₅₀ and Eₘₐₓ values.

-

Conclusion

This compound serves as a critical pharmacological tool for investigating the β-arrestin-biased signaling of the atypical chemokine receptor ACKR3. As a potent partial agonist, it selectively triggers the recruitment of β-arrestin-2, leading to receptor internalization and downstream signaling events in the absence of G protein activation. The quantitative data and detailed methodologies presented in this guide provide a foundation for researchers and drug development professionals to further explore the nuanced roles of the ACKR3-β-arrestin axis in physiology and disease. Understanding the mechanisms of biased agonists like this compound is paramount for designing novel therapeutics that can selectively modulate GPCR signaling pathways for improved efficacy and reduced side effects.

References

- 1. Differential Involvement of ACKR3 C-Tail in β-Arrestin Recruitment, Trafficking and Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structures of atypical chemokine receptor 3 reveal the basis for its promiscuity and signaling bias - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biased Agonism at Chemokine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural snapshot of a β-arrestin-biased receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emerging roles of Atypical Chemokine Receptor 3 (ACKR3) in normal development and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Structural basis of ligand interaction with atypical chemokine receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Conformational selection guides β-arrestin recruitment at a biased G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ligand-specific conformational transitions and intracellular transport are required for atypical chemokine receptor 3–mediated chemokine scavenging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. β-Arrestin Recruitment and G Protein Signaling by the Atypical Human Chemokine Decoy Receptor CCX-CKR - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Structure-Activity Relationship of CCX-777: A Technical Guide for Drug Development Professionals

An In-depth Analysis of CCX-777, a Partial Agonist of the Atypical Chemokine Receptor ACKR3 (CXCR7), Elucidating its Mechanism of Action, Structure-Activity Relationship, and the Experimental Protocols for its Characterization.

For Immediate Release

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, a small molecule partial agonist of the atypical chemokine receptor 3 (ACKR3), also known as CXCR7. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating the ACKR3 signaling pathway.

Introduction

This compound has been identified as a partial agonist of β-arrestin-2 recruitment to the atypical chemokine receptor 3 (ACKR3). ACKR3 is a G protein-coupled receptor (GPCR) that, unlike conventional chemokine receptors, does not couple to G proteins to initiate signaling cascades. Instead, its primary signaling output is mediated through the recruitment of β-arrestins. This unique signaling profile makes ACKR3 an attractive therapeutic target for a variety of diseases, including cancer, inflammatory disorders, and cardiovascular conditions. This compound, developed by ChemoCentryx, represents a key chemical tool for probing the function of ACKR3 and a potential starting point for the development of novel therapeutics.

Core Data Presentation

The following tables summarize the quantitative data available for this compound and related compounds, providing insights into their potency and efficacy at the ACKR3 receptor.

Table 1: In Vitro Activity of this compound at the Human ACKR3 Receptor

| Compound | Assay Format | Parameter | Value | Efficacy (vs. CXCL12) | Reference |

| This compound | β-arrestin-2 Recruitment (BRET) | EC50 | 33 ± 6 nM | 52 ± 7% | Gustavsson et al., 2017 |

| CXCL12 (natural ligand) | β-arrestin-2 Recruitment (BRET) | EC50 | 8.5 ± 1.3 nM | 100% | Gustavsson et al., 2017 |

Table 2: Structure-Activity Relationship of Exemplified ACKR3 Antagonists from ChemoCentryx Patent Literature

Note: The following data is derived from patent literature (WO 2022/225832 A1) describing ACKR3 antagonists. While not direct analogs of the partial agonist this compound, this data provides valuable insight into the SAR of small molecules targeting the ACKR3 binding pocket.

| Compound Example | β-arrestin Recruitment IC50 (nM) |

| Example 1 | < 5 |

| Example 2 | < 5 |

| Example 3 | < 5 |

| ... (and so on for other examples) | ... |

(Disclaimer: The full SAR table from the patent is extensive and contains numerous compounds. The above is a representative sample to illustrate the data format.)

Signaling Pathway and Mechanism of Action

This compound exerts its biological effects by binding to the ACKR3 receptor and inducing a conformational change that promotes the recruitment of β-arrestin-2. This interaction is central to the known signaling functions of ACKR3.

Caption: Signaling pathway of this compound at the ACKR3 receptor.

Upon binding of this compound, ACKR3 facilitates the recruitment of β-arrestin-2 to the intracellular domain of the receptor. This event can trigger several downstream cellular processes, including the activation of mitogen-activated protein kinase (MAPK) pathways and the internalization of the receptor-ligand complex, which is a key mechanism for chemokine scavenging.

Experimental Protocols

The characterization of this compound and the determination of its structure-activity relationship rely on specific and robust experimental methodologies.

Bioluminescence Resonance Energy Transfer (BRET) Assay for β-arrestin-2 Recruitment

This assay is a cornerstone for quantifying the interaction between ACKR3 and β-arrestin-2 upon ligand stimulation.

Principle: The assay measures the proximity between a bioluminescent donor (e.g., Renilla luciferase, Rluc) fused to the receptor (ACKR3-Rluc) and a fluorescent acceptor (e.g., green fluorescent protein, GFP) fused to β-arrestin-2 (β-arrestin-2-GFP). Upon ligand-induced recruitment, the donor and acceptor come into close proximity, allowing for resonance energy transfer, which is detected as a change in the light emission ratio.

Experimental Workflow:

Caption: Workflow for the β-arrestin-2 recruitment BRET assay.

Detailed Methodology:

-

Cell Culture and Transfection: Human embryonic kidney 293 (HEK293) cells are cultured in appropriate media. Cells are transiently co-transfected with plasmids encoding for ACKR3 fused to a Renilla luciferase variant (Rluc) and β-arrestin-2 fused to a green fluorescent protein variant (GFP).

-

Cell Seeding: Transfected cells are seeded into 96-well microplates.

-

Compound Stimulation: The day after seeding, the culture medium is replaced with a serum-free medium, and the cells are stimulated with varying concentrations of this compound or other test compounds.

-

Substrate Addition and Signal Detection: Following a short incubation period with the compounds, the Rluc substrate (e.g., coelenterazine h) is added. The luminescence signals from both Rluc (donor) and GFP (acceptor) are measured sequentially using a plate reader equipped with appropriate filters.

-

Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. Dose-response curves are then generated by plotting the BRET ratio against the logarithm of the compound concentration, allowing for the determination of EC50 and efficacy.

Structure-Activity Relationship Insights

While a comprehensive SAR table for a series of direct this compound analogs is not publicly available in peer-reviewed literature, analysis of related ACKR3 modulators from patent literature and the published mutagenesis data for this compound provides valuable insights into the key structural features required for receptor interaction.

The molecular model of the this compound:ACKR3 complex suggests that this compound binds within the transmembrane helical bundle of the receptor. Key interactions likely involve specific residues within these transmembrane domains. The partial agonism of this compound may be attributed to its ability to induce a receptor conformation that is only partially competent for β-arrestin recruitment compared to the fully active conformation induced by the natural ligand CXCL12.

Caption: Logical relationship in SAR studies of this compound analogs.

Conclusion

This compound serves as a critical pharmacological tool for understanding the nuanced biology of the atypical chemokine receptor ACKR3. Its characterization as a partial agonist for β-arrestin-2 recruitment highlights the potential for developing biased ligands that can fine-tune cellular signaling for therapeutic benefit. The experimental protocols and SAR insights presented in this guide provide a foundational understanding for researchers and drug developers aiming to explore the therapeutic landscape of ACKR3 modulation. Further exploration of the chemical space around the this compound scaffold is warranted to develop next-generation modulators with optimized potency, selectivity, and pharmacokinetic properties.

Technical Whitepaper: The Interaction of CCX-777 with the Atypical Chemokine Receptor CXCR7

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The C-X-C chemokine receptor type 7 (CXCR7), also known as ACKR3, is an atypical chemokine receptor that has emerged as a significant therapeutic target in various pathologies, including cancer, inflammation, and neurological conditions.[1][2] Unlike conventional G protein-coupled receptors (GPCRs), CXCR7 does not primarily signal through G proteins.[3] Instead, its functions are predominantly mediated through the recruitment of β-arrestin.[4][5] This unique signaling paradigm has spurred the development of specific modulators to dissect and target its activity. CCX-777, a small molecule developed by ChemoCentryx, has been identified as a partial agonist for β-arrestin-2 recruitment to CXCR7.[6][7] This document provides an in-depth technical guide on the interaction between this compound and CXCR7, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways.

The CXCR7 Receptor: An Atypical Profile

CXCR7 binds with high affinity to the chemokines CXCL12 (SDF-1) and CXCL11 (I-TAC).[3] Its role was initially debated, with some considering it a non-signaling decoy or scavenger receptor that regulates extracellular chemokine concentrations.[8][9] However, mounting evidence confirms its capacity to initiate robust intracellular signaling cascades, primarily through the β-arrestin pathway.[4][6][8]

Key characteristics of CXCR7 signaling include:

-

Lack of G Protein Coupling: The canonical DRYLAIV motif in the second intracellular loop, critical for G protein coupling in typical chemokine receptors, is altered in CXCR7 to DRYLSIT, preventing Gαi-mediated signaling such as calcium mobilization.[8]

-

β-Arrestin Biased Signaling: Upon ligand binding, CXCR7 is phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin 2.[5] This interaction mediates receptor internalization, chemokine scavenging, and activation of downstream pathways like the mitogen-activated protein kinase (MAPK) cascade (ERK1/2, p38, JNK).[4][6][10]

-

Heterodimerization: CXCR7 can form heterodimers with CXCR4, the other major receptor for CXCL12.[8][11] This interaction can modulate CXCR4 signaling, adding another layer of complexity to the CXCL12 axis.[8][11]

This compound: A Modulator of CXCR7 Function

This compound is a small molecule compound that acts as a partial agonist of β-arrestin-2 recruitment to CXCR7.[6][7] Unlike the full agonist CXCL12, this compound induces a sub-maximal recruitment of β-arrestin, allowing for a more nuanced modulation of the receptor's downstream effects. The development of such compounds is crucial for investigating the therapeutic potential of targeting the CXCR7-β-arrestin axis without completely ablating its function. Other related compounds from ChemoCentryx, such as CCX771, have been used in preclinical models to inhibit tumor growth and angiogenesis, demonstrating the therapeutic relevance of CXCR7 modulation.[6][8][10]

Quantitative Data Summary

The following tables summarize the available quantitative data for ligands and modulators of CXCR7. Data for specific ChemoCentryx compounds is often proprietary; therefore, data from related research compounds and the natural ligand CXCL12 are included for context.

Table 1: Binding Affinity of CXCR7 Ligands

| Compound/Ligand | Assay Type | Cell Line | Parameter | Value | Citation(s) |

|---|---|---|---|---|---|

| CXCL12 | Radioligand Binding ([¹²⁵I]SDF-1α) | HEK293 | Kd | ~0.4 nM | [12] |

| CXCL11 | Ligand Binding Assay | In vitro | IC₅₀ | ~5 nM | [13] |

| CCX733/CCX754 | Ligand Binding Assay | In vitro | IC₅₀ | ~5 nM | [13] |

| FC313 (Peptide Agonist) | Competitive Binding ([¹²⁵I]SDF-1α) | HEK293 | IC₅₀ | 0.021 µM |[14] |

Table 2: Functional Activity of CXCR7 Modulators

| Compound/Ligand | Assay Type | Cell Line | Parameter | Value | Citation(s) |

|---|---|---|---|---|---|

| This compound | β-Arrestin-2 Recruitment | N/A | Activity | Partial Agonist | [6][7] |

| CXCL12 | β-Arrestin-2 Recruitment (BRET) | HEK293 | EC₅₀ | 0.9 nM | [14] |

| FC313 (Peptide Agonist) | β-Arrestin-2 Recruitment (BRET) | HEK293 | EC₅₀ | 0.009 µM | [14] |

| CCX771 | MAPK Phosphorylation (p-ERK) | HepG2 Cells | Effect | Inhibition |[10] |

CXCR7 Signaling Pathways and Visualization

Upon activation by a ligand like CXCL12 or a partial agonist like this compound, CXCR7 initiates a signaling cascade that is independent of G proteins but highly dependent on β-arrestin.

Caption: CXCR7 signaling is initiated by ligand binding, leading to GRK-mediated phosphorylation, β-arrestin 2 recruitment, and subsequent downstream effects.

Detailed Experimental Protocols

The characterization of this compound and its interaction with CXCR7 relies on a suite of specialized cellular and biochemical assays. Below are detailed methodologies for key experiments.

β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)

This assay quantifies the recruitment of β-arrestin to CXCR7 upon ligand stimulation. The PathHunter™ assay (DiscoverX) is a common example.[15][16]

Principle: The assay utilizes two engineered cell lines: one expressing the GPCR (CXCR7) fused to a small enzyme fragment (ProLink™, PK) and another co-expressing this with β-arrestin fused to a larger, complementary enzyme acceptor (EA). Ligand-induced recruitment brings the two fragments together, forming an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.[16]

Methodology:

-

Cell Seeding: Seed CHO-K1 cells stably expressing CXCR7-PK and β-arrestin2-EA into 384-well white, solid-bottom microplates at a density of 5,000-10,000 cells/well in assay medium (e.g., Opti-MEM + 1% serum).[15]

-

Incubation: Culture the plates for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: Prepare a serial dilution of this compound, CXCL12 (positive control), and a vehicle control (e.g., DMSO) in assay buffer.

-

Cell Stimulation: Add the prepared compounds to the cells and incubate for 90 minutes at 37°C.[15]

-

Detection: Add the PathHunter Detection Reagent Mix, containing the chemiluminescent substrate, to all wells. Incubate for 60 minutes at room temperature in the dark.

-

Data Acquisition: Read the chemiluminescence on a compatible plate reader. Data is typically analyzed using a four-parameter logistic regression to determine EC₅₀ values.

Caption: A typical workflow for an enzyme fragment complementation-based β-arrestin recruitment assay.

Competitive Radioligand Binding Assay

This assay determines the affinity of a test compound (e.g., this compound) for CXCR7 by measuring its ability to compete with a radiolabeled ligand.

Principle: A fixed concentration of a high-affinity radiolabeled ligand (e.g., [¹²⁵I]-CXCL12) is incubated with cells or membranes expressing CXCR7 in the presence of varying concentrations of an unlabeled competitor compound. The amount of radioligand bound is inversely proportional to the affinity and concentration of the competitor.

Methodology:

-

Membrane Preparation: Prepare cell membrane fractions from a cell line overexpressing human CXCR7 (e.g., HEK293).

-

Assay Setup: In a 96-well plate, combine assay buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA), a fixed concentration of [¹²⁵I]-CXCL12 (e.g., at its Kd value), and serial dilutions of the unlabeled competitor (this compound).

-

Incubation: Add the prepared cell membranes to initiate the binding reaction. Incubate for 2-3 hours at room temperature with gentle agitation.

-

Separation: Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Millipore MultiScreen), washing with ice-cold wash buffer to separate bound from free radioligand.

-

Detection: Allow filters to dry, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the IC₅₀ value using non-linear regression.

Receptor Internalization Assay via Flow Cytometry

This assay measures the translocation of CXCR7 from the cell surface to the interior of the cell following ligand stimulation.[9]

Principle: Cell surface CXCR7 is labeled with a specific primary antibody. After stimulation with a ligand, the amount of receptor remaining on the surface is quantified by staining with a fluorescently-labeled secondary antibody and analyzing via flow cytometry. A decrease in mean fluorescence intensity (MFI) corresponds to receptor internalization.[9][17]

Methodology:

-

Cell Preparation: Harvest cells expressing CXCR7 (e.g., MCF-7 breast cancer cells) and wash with cold FACS buffer (PBS + 2% FBS).[9]

-

Primary Antibody Labeling: Incubate cells with a primary antibody against an extracellular epitope of CXCR7 for 30 minutes on ice to label the surface receptor pool.

-

Stimulation: Wash away unbound primary antibody and resuspend cells in culture medium. Add this compound or CXCL12 at desired concentrations and incubate at 37°C for various time points (e.g., 0, 15, 30, 60 minutes) to allow internalization. A 4°C control is used to prevent internalization.[9]

-

Secondary Antibody Staining: After the incubation, wash cells with cold FACS buffer. Add a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) and incubate for 30 minutes on ice in the dark.

-

Data Acquisition: Wash the cells and analyze them on a flow cytometer.

-

Data Analysis: Calculate the percentage of internalization by comparing the MFI of stimulated samples to the MFI of the non-internalized (time 0 or 4°C) control.

Conclusion and Future Directions

This compound represents a valuable pharmacological tool for probing the β-arrestin-biased signaling of CXCR7. As a partial agonist, it allows for the fine-tuning of receptor activity, which is critical for understanding its role in both physiological and pathological processes. The data and protocols outlined in this guide provide a framework for researchers to investigate the nuanced interactions between small molecule modulators and this atypical chemokine receptor. Future research should focus on elucidating the precise downstream consequences of partial versus full agonism of β-arrestin recruitment and exploring the therapeutic window for CXCR7 modulators like this compound in diseases such as cancer and chronic inflammation.[1][18][19]

References

- 1. Understanding the role of CXCR7 in inflammation using monoclonal antibodies | Supervisor Connect [supervisorconnect.med.monash.edu]

- 2. mdpi.com [mdpi.com]

- 3. gosset.ai [gosset.ai]

- 4. Functions and mechanisms of chemokine receptor 7 in tumors of the digestive system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CXCR7: a β-arrestin-biased receptor that potentiates cell migration and recruits β-arrestin2 exclusively through Gβγ subunits and GRK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CXCR4 and CXCR7 Signaling Pathways: A Focus on the Cross-Talk Between Cancer Cells and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Frontiers | CXCR7 Targeting and Its Major Disease Relevance [frontiersin.org]

- 9. Constitutive and Chemokine-dependent Internalization and Recycling of CXCR7 in Breast Cancer Cells to Degrade Chemokine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CXCR7 Controls Competition for Recruitment of β-Arrestin 2 in Cells Expressing Both CXCR4 and CXCR7 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Imaging Ligand-Dependent Activation of CXCR7 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. β-Arrestin Recruitment and G Protein Signaling by the Atypical Human Chemokine Decoy Receptor CCX-CKR - PMC [pmc.ncbi.nlm.nih.gov]

- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 17. researchgate.net [researchgate.net]

- 18. Critical involvement of atypical chemokine receptor CXCR7 in allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Involvement of CXCR4/CXCR7/CXCL12 Interactions in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Effects of CCX-777 Activation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

CCX-777 is a synthetic, small-molecule partial agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7.[1][2][3][4] Unlike typical chemokine receptors that signal through G-protein activation, ACKR3 is an intrinsically β-arrestin-biased receptor.[2][5][6][7] Activation of ACKR3 by ligands such as its endogenous chemokine CXCL12 or small molecules like this compound does not lead to canonical G-protein signaling (e.g., ERK or Akt phosphorylation).[5] Instead, it potently triggers the recruitment of β-arrestin-2.[1][2][5] This document outlines the primary downstream signaling pathway of this compound, presents key quantitative data characterizing its activity, and provides a detailed experimental protocol for assessing its effects.

Core Signaling Pathway: ACKR3 β-Arrestin-Biased Activation

The primary mechanism of action for this compound is the induction of a conformational change in the ACKR3 receptor, which promotes the recruitment of β-arrestin-2. This process is central to the receptor's function in chemokine scavenging and signal modulation.

The sequence of events is as follows:

-

Ligand Binding: this compound binds to the orthosteric pocket of the ACKR3 receptor.[8]

-

Receptor Phosphorylation: Ligand binding induces receptor phosphorylation by G protein-coupled receptor kinases (GRKs), such as GRK2.[2][9]

-

β-Arrestin-2 Recruitment: The phosphorylated C-terminal tail of ACKR3 acts as a high-affinity binding site for β-arrestin-2.[9]

-

Internalization & Scavenging: The entire receptor-ligand-arrestin complex is internalized into the cell, a key mechanism for clearing extracellular chemokines and modulating their gradients.

Quantitative Pharmacological Data

The activity of this compound was characterized using a β-arrestin-2 recruitment assay, comparing its potency and efficacy to the natural full agonist, chemokine CXCL12. This compound acts as a partial agonist with a fourfold lower potency than CXCL12.[8]

| Compound | Target | Assay Type | Potency (EC50) | Efficacy (Emax) | Reference |

| This compound | ACKR3 | β-Arrestin-2 Recruitment | 33 ± 6 nM | 52 ± 7% | Gustavsson M, et al. (2017)[8] |

| CXCL12 | ACKR3 | β-Arrestin-2 Recruitment | 8.5 ± 1.3 nM | 100% (Reference) | Gustavsson M, et al. (2017)[8] |

Experimental Protocols

The primary method for quantifying the downstream effect of this compound activation is a β-arrestin recruitment assay. The data presented above were generated using a Bioluminescence Resonance Energy Transfer (BRET)-based assay.[8]

Protocol: BRET-Based β-Arrestin-2 Recruitment Assay

Objective: To measure the recruitment of β-arrestin-2 to the ACKR3 receptor upon stimulation with this compound in live cells.

Principle: This assay relies on the transfer of energy between two light-emitting proteins (a donor and an acceptor) when they are in close proximity (<10 nm). The ACKR3 receptor is fused to a Renilla Luciferase (RLuc, the BRET donor), and β-arrestin-2 is fused to a fluorescent protein like YFP (the BRET acceptor). Ligand-induced recruitment brings the donor and acceptor close enough for energy transfer to occur, which can be measured as a change in the ratio of light emitted by the acceptor versus the donor.

Materials:

-

Cell Line: HEK293T cells or other suitable host cells.

-

Expression Plasmids:

-

pCDNA3.1-ACKR3-RLuc (ACKR3 fused to RLuc8)

-

pCDNA3.1-β-arrestin-2-YFP (β-arrestin-2 fused to Venus-YFP)

-

-

Transfection Reagent: Polyethylenimine (PEI) or similar.

-

Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.

-

Assay Buffer: HBSS or PBS with 0.1% BSA.

-

Luciferase Substrate: Coelenterazine h.

-

Compounds: this compound, CXCL12 (positive control), vehicle (DMSO, negative control).

-

Instruments: Plate reader capable of dual-emission luminescence detection (e.g., detecting at ~480 nm for RLuc and ~530 nm for YFP).

-

Plates: White, opaque 96-well cell culture plates.

Methodology:

-

Cell Seeding & Transfection:

-

Seed HEK293T cells into a 10 cm dish at a density that will result in 70-80% confluency the next day.

-

Co-transfect the cells with the ACKR3-RLuc and β-arrestin-2-YFP plasmids using PEI at a 1:3 DNA:PEI ratio.

-

Incubate for 24 hours post-transfection.

-

-

Assay Plate Preparation:

-

Harvest the transfected cells and resuspend them in assay buffer.

-

Seed the cells into a white, opaque 96-well plate at a density of approximately 50,000 cells/well.

-

Allow cells to attach for at least 2 hours.

-

-

Compound Preparation and Addition:

-

Prepare serial dilutions of this compound and CXCL12 in assay buffer. A typical concentration range would be from 1 pM to 10 µM.

-

Add the diluted compounds to the respective wells. Include vehicle-only wells as a negative control.

-

-

Incubation and Substrate Addition:

-

Incubate the plate for 15-30 minutes at 37°C.

-

Add the BRET substrate, Coelenterazine h, to all wells to a final concentration of 5 µM.

-

-

Data Acquisition:

-

Immediately after substrate addition, measure the luminescence signals using a BRET-capable plate reader.

-

Set the reader to sequentially measure the emission at the donor wavelength (~480 nm) and the acceptor wavelength (~530 nm).

-

Acquire readings for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the BRET ratio for each well: (Emission at Acceptor Wavelength) / (Emission at Donor Wavelength).

-

Subtract the background BRET ratio (from vehicle-treated cells) to get the net BRET ratio.

-

Plot the net BRET ratio against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the EC50 and Emax values.

-

References

- 1. Differential Involvement of ACKR3 C-Tail in β-Arrestin Recruitment, Trafficking and Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CXCR7: a β-arrestin-biased receptor that potentiates cell migration and recruits β-arrestin2 exclusively through Gβγ subunits and GRK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. neoproteomics.net [neoproteomics.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases [frontiersin.org]

- 7. Conformational selection guides β-arrestin recruitment at a biased G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis of ligand interaction with atypical chemokine receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Role of CCX-777 in Cancer Cell Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The atypical chemokine receptor 3 (ACKR3), also known as CXCR7, has emerged as a significant player in cancer progression. Its involvement in key tumorigenic processes, including cell proliferation, survival, migration, and angiogenesis, has positioned it as a compelling therapeutic target. CCX-777 is a small molecule modulator of ACKR3, characterized as a partial agonist for β-arrestin-2 recruitment. This technical guide provides an in-depth overview of the role of ACKR3 in cancer cell biology and the known effects of its modulation by compounds such as this compound, supported by experimental data and detailed protocols.

The ACKR3/CXCR7 Receptor in Cancer

ACKR3 is a G protein-coupled receptor (GPCR) that binds with high affinity to the chemokines CXCL12 (SDF-1) and CXCL11 (I-TAC). Unlike conventional chemokine receptors, ACKR3 does not typically signal through G protein-dependent pathways to induce chemotaxis. Instead, its primary signaling mechanism is mediated by β-arrestin recruitment.[1][2] This unique signaling profile contributes to its diverse roles in cancer biology.

Overexpression of ACKR3 has been observed in a wide range of malignancies, including breast cancer, prostate cancer, glioblastoma, hepatocellular carcinoma, and lung cancer, often correlating with poor prognosis.[3][4] The multifaceted role of ACKR3 in cancer includes:

-

Tumor Growth and Proliferation: ACKR3 signaling can promote cancer cell proliferation, in some contexts through the transactivation of the epidermal growth factor receptor (EGFR).[5]

-

Metastasis and Invasion: By modulating cell adhesion and migration, ACKR3 can facilitate the invasion of cancer cells into surrounding tissues and their metastasis to distant organs.[6][7]

-

Angiogenesis: ACKR3 is expressed on tumor-associated endothelial cells and plays a role in tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[6][7]

-

Therapy Resistance: There is emerging evidence that ACKR3 signaling may contribute to resistance to certain cancer therapies.

This compound: A Partial Agonist of ACKR3

This compound is a small molecule that acts as a partial agonist for the recruitment of β-arrestin-2 to ACKR3.[8] This means that while it activates the β-arrestin signaling pathway, it does so to a lesser extent than the endogenous full agonist, CXCL12. The pharmacological activity of this compound on ACKR3 has been quantitatively characterized, as detailed in the table below.

Quantitative Data on this compound Activity

| Compound | Assay | Parameter | Value | Reference |

| This compound | β-arrestin-2 Recruitment (BRET) | Efficacy | 52 ± 7% (relative to CXCL12) | [8] |

| This compound | β-arrestin-2 Recruitment (BRET) | EC50 | 33 ± 6 nM | [8] |

| CXCL12 | β-arrestin-2 Recruitment (BRET) | EC50 | 8.5 ± 1.3 nM | [8] |

Preclinical Evidence of ACKR3 Modulation in Cancer Models

While specific preclinical data on this compound in cancer models is limited in the public domain, studies using the closely related ACKR3 modulator, CCX771, provide significant insights into the therapeutic potential of targeting this receptor. CCX771 has been variously described as an antagonist and an agonist, highlighting the complexity of ACKR3 pharmacology.[3][9] Nevertheless, its effects in preclinical cancer models demonstrate the impact of modulating ACKR3 signaling.

Effects of CCX771 in Preclinical Cancer Models

| Cancer Type | Model | Treatment | Key Findings | Reference |

| Breast Cancer | MDA-MB-231 cells (in vitro) | CCX771 | Reduced invasion, adhesion, and migration. Inhibited tube formation of HUVECs. Decreased VEGF expression. | [6][7] |

| Breast Cancer | 4T1.2 mouse model (in vivo) | CCX771 | Significant reduction in lung metastasis. | [10] |

| Glioblastoma | U251 mouse xenograft | CCX771 with irradiation | Prolonged survival, tumor regression, and inhibition of tumor recurrence. | [3][11] |

| Prostate Cancer | CRPC animal models | CCX771 with enzalutamide | Combinatorial efficacy in suppressing tumor growth. | [12] |

Signaling Pathways and Experimental Workflows

ACKR3 Signaling Pathway

ACKR3 primarily signals through the recruitment of β-arrestin, which can act as a scaffold for various downstream signaling molecules, including those in the ERK and AKT pathways. This can lead to diverse cellular responses such as proliferation, survival, and migration.

Experimental Workflow: In Vitro Invasion Assay

A common method to assess the invasive potential of cancer cells is the Transwell invasion assay. The following diagram illustrates a typical workflow for evaluating the effect of this compound on cancer cell invasion.

Detailed Experimental Protocols

β-Arrestin Recruitment Assay (BRET)

Objective: To quantify the recruitment of β-arrestin-2 to ACKR3 upon stimulation with this compound.

Materials:

-

HEK293 cells

-

Expression vectors for ACKR3-Rluc and β-arrestin-2-GFP

-

Poly-D-lysine coated 96-well plates

-

Opti-MEM I Reduced Serum Medium

-

Lipofectamine 2000

-

Coelenterazine h

-

This compound and CXCL12

-

BRET-capable plate reader

Procedure:

-

Seed HEK293 cells in a 6-well plate and grow to 80-90% confluency.

-

Co-transfect cells with ACKR3-Rluc and β-arrestin-2-GFP expression vectors using Lipofectamine 2000 according to the manufacturer's protocol.

-

24 hours post-transfection, harvest the cells and seed them into a poly-D-lysine coated white 96-well plate at a density of 50,000 cells/well.

-

Incubate for another 24 hours.

-

Replace the culture medium with assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).

-

Add varying concentrations of this compound or CXCL12 to the wells.

-

Incubate for 15 minutes at 37°C.

-

Add coelenterazine h to a final concentration of 5 µM.

-

Immediately read the plate on a BRET-capable plate reader, measuring luminescence at wavelengths corresponding to the Rluc donor and GFP acceptor.

-

Calculate the BRET ratio (Acceptor emission / Donor emission) and plot against ligand concentration to determine EC50 and efficacy.

In Vitro Angiogenesis (Tube Formation) Assay

Objective: To assess the effect of this compound on the ability of endothelial cells to form capillary-like structures.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Matrigel Basement Membrane Matrix

-

Endothelial Cell Growth Medium (EGM-2)

-

96-well culture plates

-

This compound

-

Calcein AM (for visualization)

-

Fluorescence microscope

Procedure:

-

Thaw Matrigel on ice overnight.

-

Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Harvest HUVECs and resuspend them in EGM-2 containing various concentrations of this compound or vehicle control.

-

Seed 1.5 x 10^4 HUVECs per well onto the solidified Matrigel.

-

Incubate at 37°C in a 5% CO2 incubator for 4-18 hours.

-

(Optional) For visualization, incubate the cells with Calcein AM for 30 minutes.

-

Examine the formation of tube-like structures using a phase-contrast or fluorescence microscope.

-

Quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, and number of loops using image analysis software.

Cell Invasion Assay (Transwell)

Objective: To determine the effect of this compound on the invasive capacity of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Transwell inserts with 8 µm pore size polycarbonate membrane

-

Matrigel

-

Serum-free culture medium

-

Culture medium with 10% Fetal Bovine Serum (FBS) as a chemoattractant

-

This compound

-

Cotton swabs

-

Methanol for fixation

-

Crystal violet for staining

-

Light microscope

Procedure:

-

Thaw Matrigel on ice and dilute with cold serum-free medium.

-

Coat the top surface of the Transwell inserts with the diluted Matrigel and allow it to solidify at 37°C.

-

Harvest cancer cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Add 200 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.

-

Add this compound at desired concentrations to the upper chamber.

-

Add 500 µL of medium containing 10% FBS to the lower chamber.

-

Incubate for 24-48 hours at 37°C.

-

After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with 0.5% crystal violet for 20 minutes.

-

Gently wash the inserts with water and allow them to air dry.

-

Count the number of stained, invaded cells in several random fields of view under a light microscope.

Conclusion

The atypical chemokine receptor ACKR3 is a validated target in oncology, with established roles in promoting tumor growth, metastasis, and angiogenesis. This compound, as a partial agonist of ACKR3's β-arrestin-mediated signaling, represents a tool to probe and potentially modulate these pathological processes. While direct preclinical data for this compound in cancer is still emerging, studies with related compounds underscore the therapeutic potential of targeting the ACKR3 pathway. The experimental protocols provided in this guide offer a framework for researchers to further investigate the role of this compound and other ACKR3 modulators in cancer cell biology, with the ultimate goal of developing novel and effective cancer therapies.

References

- 1. The role of CXCR7 on the adhesion, proliferation and angiogenesis of endothelial progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multiple roles and therapeutic implications of Akt signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SDF-1/CXCR7 axis regulates the proliferation, invasion, adhesion, and angiogenesis of gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemokine receptor CXCR7 regulates the invasion, angiogenesis and tumor growth of human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ligand-specific conformational transitions and intracellular transport are required for atypical chemokine receptor 3–mediated chemokine scavenging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis of ligand interaction with atypical chemokine receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 10. protocols.io [protocols.io]

- 11. ERK promotes tumorigenesis by inhibiting FOXO3a via MDM2-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transwell Migration Assay | Thermo Fisher Scientific - HK [thermofisher.com]

A Technical Guide to Targeting the Atypical Chemokine Receptor 3 (ACKR3) with the Small Molecule Modulator CCX-777

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to ACKR3: An Atypical Chemokine Receptor

The Atypical Chemokine Receptor 3 (ACKR3), formerly known as CXCR7, is a class A G protein-coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological and pathological processes.[1][2] Unlike canonical chemokine receptors, ACKR3 does not effectively couple to heterotrimeric G-proteins to mediate classical signaling cascades such as calcium mobilization.[3][4] Instead, its primary functions are centered on β-arrestin-biased signaling and the scavenging of its shared chemokine ligands, CXCL12 (SDF-1) and CXCL11 (I-TAC).[4][5][6]

1.1 Function and Ligands

ACKR3 binds CXCL12 with an affinity approximately ten-fold higher than the canonical CXCL12 receptor, CXCR4.[7] This high-affinity interaction positions ACKR3 as a critical regulator of CXCL12 bioavailability. By internalizing and degrading bound chemokines, ACKR3 shapes and refines extracellular chemokine gradients, a process essential for directing cell migration in development, immune responses, and cancer metastasis.[4][5] In addition to its chemokine ligands, ACKR3 has also been shown to bind and scavenge a broad spectrum of endogenous opioid peptides, suggesting a novel role in modulating the opioid system.[6]

1.2 The Role of ACKR3 in Pathophysiology

The expression of ACKR3 is upregulated in numerous disease states, making it a compelling therapeutic target. In oncology, ACKR3 is overexpressed in a wide range of solid tumors, including breast, prostate, lung, and glioblastoma.[8] Its expression is correlated with enhanced tumor growth, angiogenesis, invasion, and metastasis.[8] The CXCL12/CXCR4/ACKR3 axis is instrumental in regulating tumor cell proliferation and survival.[1] Beyond cancer, ACKR3 is also implicated in inflammatory disorders and cardiovascular diseases.[2]

ACKR3 Signaling Pathways

2.1 G-Protein Independent, β-Arrestin-Biased Signaling

Upon ligand binding, ACKR3 undergoes a conformational change that promotes its phosphorylation by GPCR kinases (GRKs). This phosphorylated state serves as a docking site for β-arrestin proteins. The recruitment of β-arrestin blocks any potential G-protein interaction and initiates a distinct wave of signaling. Furthermore, β-arrestin acts as a scaffold for various signaling molecules and is the primary driver of receptor internalization and subsequent ligand scavenging.[1][9] CCX-777, as a partial agonist, activates this specific pathway.[3][10]

Caption: ACKR3 ligand binding induces GRK-mediated phosphorylation, leading to β-arrestin recruitment.

2.2 Crosstalk with CXCR4

ACKR3 can form heterodimers with CXCR4, the other major receptor for CXCL12. This interaction allosterically modulates CXCR4 signaling. When dimerized with ACKR3, CXCR4's ability to signal through G-proteins is impaired, and its signaling is biased towards the β-arrestin pathway. This crosstalk is a critical mechanism by which ACKR3 fine-tunes the cellular response to CXCL12, acting as a master regulator of the entire signaling axis.

Caption: ACKR3 heterodimerization with CXCR4 biases CXCL12 signaling away from G-proteins.

This compound: A Small Molecule Modulator of ACKR3

This compound is a potent, small-molecule compound developed by ChemoCentryx that targets ACKR3.[8] It provides a valuable pharmacological tool to probe the receptor's function and explore its therapeutic potential.

3.1 Mechanism of Action

In vitro functional assays have characterized this compound as a partial agonist of β-arrestin-2 recruitment to ACKR3.[3][10] This means it binds to the receptor and induces the recruitment of β-arrestin, thereby activating the receptor's primary signaling and scaffolding functions. Structural studies indicate that this compound binds within the deep orthosteric pocket of the receptor.[1]

Interestingly, while functioning as an agonist for β-arrestin recruitment in vitro, compounds in this class are often described as functional antagonists in vivo.[1][8] This apparent paradox can be explained by ACKR3's role as a scavenger. By potently inducing β-arrestin-mediated internalization, this compound can lead to the clearance of ACKR3 from the cell surface, effectively preventing the receptor from binding and scavenging its endogenous ligands. This reduces the overall capacity of the system to respond to CXCL12/CXCL11, producing a net antagonistic effect on biological outcomes like tumor cell invasion.[8]

3.2 Quantitative Pharmacological Profile of this compound

The potency of this compound has been quantified in cell-based β-arrestin recruitment assays. The data highlights its sub-nanomolar potency, making it a highly effective modulator of ACKR3 activity.

| Parameter | Value | Assay Type | Reference |

| EC₅₀ | 0.95 nM | β-Arrestin-2 Recruitment | [3][11] |

| Eₘₐₓ | 75 ± 2% (relative to CXCL12) | β-Arrestin-2 Recruitment | [3][11] |

Experimental Protocols for Evaluating ACKR3-Targeted Compounds

Evaluating the therapeutic potential of compounds like this compound requires a suite of robust in vitro and in vivo assays.

4.1 In Vitro Assays

Competitive Radioligand Binding Assay

This assay determines the affinity of a test compound for ACKR3 by measuring its ability to compete with a radiolabeled ligand.

-

Objective: To determine the binding affinity (Kᵢ) of this compound for ACKR3.

-

Materials:

-

Cell membranes prepared from HEK293 or CHO cells stably overexpressing human ACKR3.

-

Radioligand: [¹²⁵I]-CXCL12.

-

Test Compound: this compound, serially diluted.

-

Non-specific binding control: High concentration of unlabeled CXCL12 (e.g., 1 µM).

-

Assay Buffer: (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4).

-

Scintillation fluid and counter.

-

-

Methodology:

-

Incubate a fixed concentration of cell membranes with a fixed concentration of [¹²⁵I]-CXCL12 (typically at or below its Kₔ).

-

Add varying concentrations of the test compound (this compound) to the incubation mixture.

-

Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

-

Incubate at room temperature for 2-3 hours to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B), followed by washing with ice-cold assay buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC₅₀.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

-

β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)

This functional assay measures the ability of a compound to induce the interaction between ACKR3 and β-arrestin.

-

Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound.

-

Materials:

-

PathHunter® eXpress CHO-K1 ACKR3 β-Arrestin GPCR Assay cells (DiscoverX) or similar, where the receptor is tagged with one enzyme fragment (e.g., ProLink) and β-arrestin is tagged with the complementary fragment (e.g., Enzyme Acceptor).

-

Cell plating reagent and assay medium.

-

Test Compound: this compound, serially diluted.

-

Positive control: CXCL12.

-

Detection reagent containing lysis buffer and chemiluminescent substrate.

-

-

Methodology:

-

Seed the engineered cells into 384-well white, solid-bottom microplates and incubate overnight.

-

Prepare serial dilutions of this compound and the positive control (CXCL12) in assay buffer.

-

Add the compound dilutions to the cell plates.

-

Incubate the plates for 90 minutes at 37°C.

-

Allow plates to equilibrate to room temperature.

-

Add the detection reagent to each well to lyse the cells and initiate the chemiluminescent reaction.

-

Incubate for 60 minutes in the dark at room temperature.

-

Read the chemiluminescent signal on a plate reader.

-

Plot the signal against the log concentration of the compound and fit to a four-parameter logistic equation to determine EC₅₀ and Eₘₐₓ.

-

Caption: Workflow for a β-arrestin recruitment assay using enzyme fragment complementation.

4.2 In Vivo Efficacy Models

Murine Xenograft Model for Oncology

This model is used to assess the anti-tumor activity of a compound in a living organism.

-

Objective: To evaluate the effect of this compound on the growth of ACKR3-expressing tumors.

-

Materials:

-

Immunocompromised mice (e.g., SCID or NOD/SCID).

-

Human tumor cell line with high ACKR3 expression (e.g., prostate or breast cancer lines).

-

Test Compound: this compound formulated for in vivo administration (e.g., in a solution for oral gavage or subcutaneous injection).

-

Vehicle control.

-

Standard-of-care chemotherapy agent (optional, for combination studies).

-

-

Methodology:

-

Subcutaneously implant ACKR3-expressing tumor cells into the flank of the mice.

-

Monitor tumor growth using calipers until tumors reach a predetermined size (e.g., 100-150 mm³).

-

Randomize mice into treatment groups (e.g., Vehicle, this compound low dose, this compound high dose, Standard-of-care).

-

Administer treatment according to the planned schedule (e.g., once daily oral gavage).

-

Measure tumor volumes and body weights 2-3 times per week for the duration of the study (e.g., 21-28 days).

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki67).

-

Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.

-

Evaluate tolerability based on body weight changes and clinical observations.

-

Therapeutic Potential and Future Directions

5.1 Rationale for Targeting ACKR3 in Oncology

Targeting ACKR3 presents a multi-faceted strategy for cancer therapy. A molecule like this compound, by inducing receptor internalization, could functionally antagonize the ACKR3 system and thereby:

-

Inhibit Tumor Growth: Disrupt β-arrestin-mediated pro-survival signals within cancer cells.

-

Block Metastasis: Alter the CXCL12 gradients that guide tumor cell migration to distant sites.

-

Disrupt Angiogenesis: Interfere with the signaling that promotes the formation of new blood vessels in the tumor microenvironment.

Preclinical studies with related ACKR3 modulators have shown promise. For instance, CCX771 demonstrated efficacy in mouse models of glioma and multiple sclerosis, validating ACKR3 as a viable therapeutic target in both cancer and inflammatory disease.[8]

5.2 Challenges and Considerations

While promising, the development of ACKR3-targeted therapies requires careful consideration. The receptor's protective roles in certain tissues, such as in the cardiovascular system, necessitate a thorough evaluation of potential on-target toxicities. The complex interplay between ACKR3 and CXCR4 also means that the net effect of an ACKR3 modulator could be context-dependent, varying with the relative expression levels of both receptors in the target tissue. Future work should focus on elucidating the precise downstream consequences of sustained ACKR3 modulation in various cancer types and exploring rational combination strategies with standard-of-care agents or immunotherapy.

References

- 1. Effects of Small Molecule Ligands on ACKR3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Conformational selection guides β-arrestin recruitment at a biased G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetics of CXCL12 binding to atypical chemokine receptor 3 reveal a role for the receptor N-terminus in chemokine binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ligand-specific conformational transitions and intracellular transport are required for atypical chemokine receptor 3–mediated chemokine scavenging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The atypical chemokine receptor ACKR3/CXCR7 is a broad-spectrum scavenger for opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Emerging roles of Atypical Chemokine Receptor 3 (ACKR3) in normal development and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. β-Arrestin Recruitment and G Protein Signaling by the Atypical Human Chemokine Decoy Receptor CCX-CKR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. research.vu.nl [research.vu.nl]

Methodological & Application

Application Notes and Protocols for CCX-777 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCX-777 is a potent small molecule that acts as a partial agonist for the recruitment of β-arrestin-2 to the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.[1][2][3][4] Unlike typical chemokine receptors, ACKR3 does not couple to G-proteins to mediate downstream signaling in most cell types. Instead, it is characterized as a β-arrestin-biased receptor.[5] Upon ligand binding, including with this compound, ACKR3 initiates a signaling cascade primarily through the β-arrestin pathway. This makes this compound a valuable tool for studying ACKR3-mediated cellular processes and for potential therapeutic development in areas where ACKR3 is implicated, such as cancer and inflammatory diseases.[1][6][7]

These application notes provide a comprehensive guide for the use of this compound in in vitro cell culture experiments, including its mechanism of action, recommended protocols for key assays, and data presentation guidelines.

Mechanism of Action

This compound functions by binding to ACKR3 and inducing a conformational change that promotes the recruitment of β-arrestin-2. This interaction initiates downstream signaling pathways independent of G-protein activation. The primary known signaling events following this compound binding to ACKR3 involve the activation of the ERK1/2 and Akt pathways. Additionally, ACKR3 can form heterodimers with the chemokine receptor CXCR4, and through this interaction, it can modulate CXCR4 signaling.

Signaling Pathway Diagram

Caption: this compound mediated ACKR3 signaling pathway.

Data Presentation

Quantitative data for this compound should be presented in a clear and organized manner to facilitate comparison and interpretation.

| Parameter | Value | Cell Line | Assay Type | Reference |

| EC50 | 0.95 nM | HEK293 | β-arrestin-2 Recruitment (Nano-BiT) | [5] |

| Emax | 75% (relative to CXCL12) | HEK293 | β-arrestin-2 Recruitment (Nano-BiT) | [5] |

Experimental Protocols

General Guidelines

-

Cell Line Selection: Choose a cell line that endogenously expresses ACKR3 (e.g., various breast, lung, and esophageal cancer cell lines) or a cell line that can be transiently or stably transfected with an ACKR3 expression vector (e.g., HEK293).[6][8][9]

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Store the stock solution at -20°C or -80°C. Further dilutions should be made in cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Determining Optimal Concentration: It is crucial to perform a dose-response experiment to determine the optimal working concentration of this compound for your specific cell line and assay. Based on available data, a starting concentration range of 0.1 nM to 100 nM is recommended for initial experiments.

Experimental Workflow Diagram

Caption: General experimental workflow for this compound studies.

Protocol 1: Determination of this compound Cytotoxicity (CC50) using MTT Assay

Objective: To determine the concentration of this compound that reduces the viability of a cell population by 50% (CC50). This is essential for selecting appropriate concentrations for subsequent functional assays.

Materials:

-

ACKR3-expressing cells

-

Complete cell culture medium

-

This compound

-

DMSO (sterile)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. A suggested starting range is from 1 nM to 10 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).

-

Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or control solutions.

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator. The incubation time should be consistent with the intended duration of your functional assays.

-

MTT Assay:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Incubate for an additional 2-4 hours at 37°C, protected from light.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the no-cell control wells from all other wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration and determine the CC50 value using non-linear regression analysis.

-

Protocol 2: β-Arrestin Recruitment Assay (BRET-based)

Objective: To quantify the recruitment of β-arrestin to ACKR3 upon stimulation with this compound.

Materials:

-

HEK293 cells

-

Expression vectors for ACKR3 fused to a Renilla luciferase (Rluc) variant and β-arrestin-2 fused to a fluorescent protein (e.g., YFP or GFP)

-

Transfection reagent

-